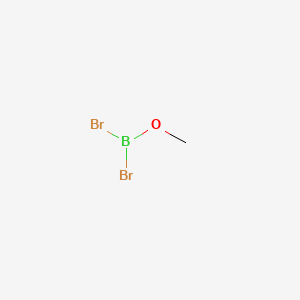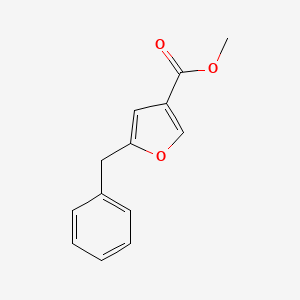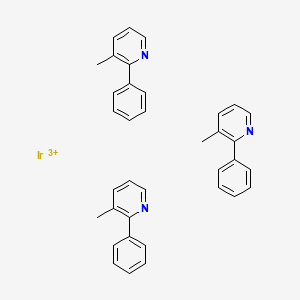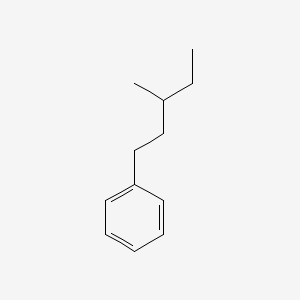
(3-Methylpentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpentyl)benzene, also known as 3-methyl-1-phenylpentane, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a 3-methylpentyl group is attached to the benzene ring. This compound is part of the alkylbenzene family and is characterized by its aromatic properties and hydrophobic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Methylpentyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methylpentyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylpentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom directly attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (3-Methylpentyl)benzene primarily involves its interactions with other molecules through hydrophobic and aromatic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylpentyl)benzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler alkylbenzenes. The presence of the 3-methylpentyl group affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other alkylbenzenes may not be as effective .
Propiedades
Número CAS |
54410-69-4 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clave InChI |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
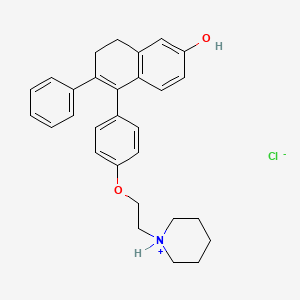
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
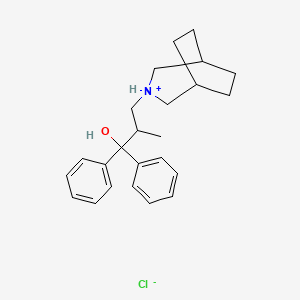


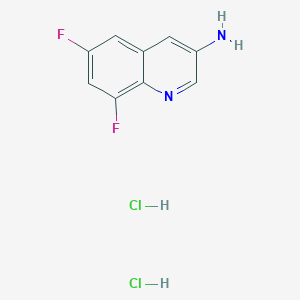


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
